2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a 4-fluorobenzoyl substituent at position 3 of the quinoline ring, a methoxy group at position 6, and an N-linked 3-methoxyphenylacetamide moiety. The quinoline core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-fluorobenzoyl group enhances lipophilicity and may improve target binding via hydrophobic interactions, while the methoxy substituents contribute to electronic effects and solubility modulation .
Properties
IUPAC Name |
2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-19-5-3-4-18(12-19)28-24(30)15-29-14-22(25(31)16-6-8-17(27)9-7-16)26(32)21-13-20(34-2)10-11-23(21)29/h3-14H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWVCLMADCOLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Acetylation: The final step involves the acetylation of the quinoline derivative with 3-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is studied for its potential effects on various biological pathways and its ability to modulate specific receptors or enzymes.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be contextualized by comparing it with analogous quinoline derivatives. Below is a detailed analysis:
Structural Variations and Substitution Patterns
Core Modifications
- Sulfonyl vs. Benzoyl Groups: 2-[6-Ethoxy-3-(4-Fluorobenzenesulfonyl)-4-Oxo-1(4H)-Quinolinyl]-N-(2-Methylphenyl)Acetamide (): Replaces the 4-fluorobenzoyl group with a 4-fluorobenzenesulfonyl group. N-(4-Ethylphenyl)-2-[3-(4-Fluorobenzenesulfonyl)-6-Methoxy-4-Oxo-1,4-Dihydroquinolin-1-Yl]Acetamide (): Shares the sulfonyl substitution but includes a 4-ethylphenylacetamide chain. The ethyl group may enhance lipophilicity, affecting membrane permeability .
Substituent Position and Type
- Ethoxy vs. Methoxy Groups: 2-[8-(4-Ethoxybenzoyl)-9-Oxo-2,3-Dihydro[1,4]Dioxino[2,3-g]Quinolin-6(9H)-Yl]-N-(3-Methoxyphenyl)Acetamide (): Incorporates an ethoxybenzoyl group and a fused dioxane ring. The ethoxy group extends the alkyl chain, increasing steric bulk and possibly reducing metabolic clearance compared to methoxy .
- Fluorine Substitution: N-(3,4-Dimethoxyphenyl)-2-[3-(4-Ethoxybenzoyl)-6-Fluoro-4-Oxo-Quinolin-1-Yl]Acetamide (): Features a 6-fluoro substituent on the quinoline ring. Fluorine’s electronegativity can enhance binding affinity to electron-rich targets (e.g., enzymes) via dipole interactions .
Acetamide Chain Diversity
- N-(4-Nitrophenyl)-2-[3-Oxo-6-(Trifluoromethyl)-3,4-Dihydro-2H-1,4-Benzothiazin-2-Yl]Acetamide (): Replaces the quinoline core with a benzothiazine ring. The nitro group introduces strong electron-withdrawing effects, which may reduce stability but improve reactivity in electrophilic environments .
Physicochemical Properties
A comparative analysis of molecular weights and formulas highlights key differences:
- Lipophilicity : Sulfonyl-containing analogs () exhibit higher molecular weights and polar surface areas, suggesting reduced passive diffusion compared to benzoyl derivatives.
Biological Activity
The compound 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound features a complex structure characterized by:
- A quinoline core with a methoxy group.
- A fluorobenzoyl substituent which enhances its biological activity.
- An acetamide linkage that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and enzyme inhibition contexts. Below are the key findings from various studies.
Anticancer Activity
-
Cell Growth Inhibition :
- The compound has demonstrated inhibitory effects on various cancer cell lines. For instance, similar quinoline derivatives have shown IC50 values indicating effective growth inhibition in lung carcinoma cells (A549) at concentrations around .
- The mechanism involves inducing cell cycle arrest during the mitotic phase and upregulating cyclin-dependent kinase inhibitors like p21(Cip1/Waf1) .
- In Vivo Studies :
Enzyme Inhibition
-
Cholinesterase Inhibition :
- Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's .
- The presence of fluorine atoms in the structure enhances binding affinity to these enzymes, leading to increased inhibitory activity .
- Cyclooxygenase Inhibition :
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (μM) | Activity Type | Target |
|---|---|---|---|
| YJC-1 | 4.8 | Anticancer | A549 Cells |
| Compound 3b | 10.4 | AChE Inhibition | AChE |
| Compound 3e | 5.4 | AChE Inhibition | AChE |
| Compound X | 19.2 | COX-2 Inhibition | COX-2 |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of quinoline derivatives, the compound exhibited significant growth inhibition in A549 cells. The study highlighted that the mechanism involved cell cycle arrest at the mitotic phase and modulation of key regulatory proteins such as p21 and Cdc25C .
Case Study 2: Enzyme Interaction
A molecular docking study revealed that the fluorine substituent enhances binding interactions with cholinesterases. This study indicated that modifications in the phenyl substituents can lead to varying degrees of inhibition against AChE and BChE, suggesting a structure-activity relationship that can be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
